3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid
Overview
Description
“3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid” is a boronic acid derivative . It has a molecular weight of 234.11 and its IUPAC name is 3-[(4-methyl-1-piperazinyl)methyl]phenylboronic acid . The InChI code for this compound is 1S/C12H19BN2O2/c1-14-5-7-15(8-6-14)10-11-3-2-4-12(9-11)13(16)17/h2-4,9,16-17H,5-8,10H2,1H3 .
Molecular Structure Analysis
The molecular structure of “3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid” can be represented by the SMILES string: CN1CCN(CC2=CC=CC(B(O)O)=C2)CC1 . This indicates that the compound contains a 4-methylpiperazine group attached to a phenylboronic acid group.Physical And Chemical Properties Analysis
“3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid” is a solid at room temperature . It should be stored at a temperature between 2-8°C .Scientific Research Applications
- Application : This compound has been used in the synthesis of a new piperazine derivative, which was investigated for its anti-nociceptive and anti-inflammatory effects .
- Method : The anti-nociceptive activity was evaluated using the acetic acid-induced abdominal writhing test, tail flick test, and formalin-induced pain test. The anti-inflammatory activity was evaluated using the models of paw oedema and pleurisy induced by carrageenan .
- Results : The compound reduced the number of writhings induced by acetic acid, reduced the paw licking time in the second phase of the formalin test, and reduced oedema formation in the paw oedema induced by carrageenan test .
2. Anticholinesterase Activity Research
- Application : The compound has been used in the synthesis of various substituents in the chromene fragment and their deamination products, which were studied for their inhibitory activity against butyrylcholinesterase .
- Method : The method of application or experimental procedures was not specified in the source .
- Results : The results or outcomes obtained, including any quantitative data or statistical analyses, were not specified in the source .
3. Antimicrobial Activity Research
- Application : The compound has been used in the synthesis of piperazine chrome-2-one derivatives, which were studied for their antimicrobial activity .
- Method : The method of application or experimental procedures was not specified in the source .
- Results : The results showed that the most enzyme–inhibitor complex was stabilized by hydrophobic interactions occurring between the aromatic moieties of the ligand and lipophilic residues of the binding site .
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .
properties
IUPAC Name |
[3-[(4-methylpiperazin-1-yl)methyl]phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BN2O2/c1-14-5-7-15(8-6-14)10-11-3-2-4-12(9-11)13(16)17/h2-4,9,16-17H,5-8,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGSHSQFNJGUKCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)CN2CCN(CC2)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.